(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “®-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid” is an amino acid derivative. The “tert-butoxycarbonyl” (Boc) group is a common protecting group used in peptide synthesis . The Boc group is used to protect the amino group during peptide synthesis to prevent unwanted side reactions .
Chemical Reactions Analysis
In the context of peptide synthesis, the Boc group can be removed using strong acids, such as trifluoroacetic acid . This deprotection step allows the amino group to participate in peptide bond formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could form hydrogen bonds, influencing the compound’s solubility and reactivity .Scientific Research Applications
Asymmetric Synthesis
This compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives. The process involves highly stereoselective conjugate additions and subsequent modifications to produce compounds with intact unsaturation, which are crucial for further chemical transformations and applications in the synthesis of biologically active molecules (Davies, Fenwick, & Ichihara, 1997).
Enzyme Inhibition Studies
Compounds derived from or related to "(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid" have been investigated for their potential as enzyme inhibitors. For example, certain derivatives have been shown to inhibit the enzyme renin, which is significant in the study of hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).
Collagen Cross-Linking
An efficient synthesis route has been developed for a key intermediate used in the preparation of collagen cross-links, which are essential for studying the structure and function of collagen in biological systems (Adamczyk, Johnson, & Reddy, 1999).
Catalysis
The compound has been used in catalysis, demonstrating its utility in the N-tert-butoxycarbonylation of amines. This process is significant for the synthesis of N-Boc-protected amino acids, which are crucial in peptide synthesis and other areas of organic chemistry (Heydari et al., 2007).
Pharmaceutical Intermediates
The compound serves as an important chiral intermediate in the synthesis of pharmaceuticals, such as sitagliptin, a medication used in the treatment of diabetes (Zhang Xingxian, 2012).
Future Directions
properties
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQRYTYJIYLTF-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427147 |
Source
|
Record name | Boc-d-asp-otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | |
CAS RN |
77004-75-2 |
Source
|
Record name | Boc-d-asp-otbu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.